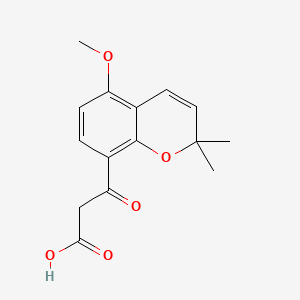

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a naturally occurring pentacyclic triterpenoid compound found in various plants, including apple peels, rosemary, and thyme . It has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of ursinoic acid consists of five interconnected six-membered carbon rings, featuring a hydroxyl group at position C-3 and a carboxylic acid group at position C-17 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid can be synthesized through various methods, including solvent-assisted grinding and nanotechnology-based approaches . One common method involves the extraction of ursinoic acid from plant sources using techniques such as supercritical-fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) . These methods require careful consideration of parameters like temperature, pressure, and solvent toxicity to optimize yield and purity .

Industrial Production Methods: In industrial settings, ursinoic acid is often produced through large-scale extraction from plant materials. The use of green and simple solvent-assisted grinding methods has been explored to improve the solubility and bioavailability of ursinoic acid . Additionally, nanotechnology-based formulations, such as micelles, liposomes, and nanoparticles, have been developed to enhance the compound’s bioactivity and targeting ability .

Chemical Reactions Analysis

Types of Reactions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often facilitated by common reagents and conditions, such as cytochrome P450 enzymes for oxidation and reduction processes .

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes

Reduction: Hydrogenation using metal catalysts

Substitution: Alkylation and acylation reactions using alkyl halides and acyl chlorides

Major Products Formed: The major products formed from these reactions include various derivatives of ursinoic acid, such as esters, amides, and oxadiazole quinolones . These derivatives often exhibit enhanced potency, bioavailability, and water solubility .

Scientific Research Applications

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor for synthesizing bioactive derivatives with improved pharmacological properties .

Biology:

- Investigated for its role in modulating cellular functions, including metabolism, apoptosis, and inflammation .

Medicine:

- Exhibits anticancer, antidiabetic, and cardiovascular health benefits .

- Potential therapeutic agent for treating metabolic diseases, such as obesity, insulin resistance, and hyperlipidemia .

Industry:

Mechanism of Action

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid exerts its effects through various molecular targets and pathways. It interacts with multiple cell signaling networks, including the MAPK and COX-2 pathways, to inhibit tumor progression and induce apoptosis . Additionally, it modulates the activity of insulin-like growth factor-1 (IGF-1) and muscle-specific proteins, promoting muscle repair and growth . The compound’s antioxidant and anti-inflammatory properties are attributed to its ability to elevate levels of antioxidant enzymes and reduce oxidative stress .

Comparison with Similar Compounds

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid belongs to the pentacyclic triterpenoid family, which includes compounds such as oleanolic acid, asiatic acid, and betulin . These compounds share similar structural features but differ in their biological activities and therapeutic potential:

Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory properties.

Asiatic Acid: Known for its wound-healing and neuroprotective effects.

Betulin: Demonstrates antiviral and anticancer activities.

This compound stands out due to its broad spectrum of health benefits, including its potential to support muscle growth, prevent fat accumulation, and improve metabolic health .

Properties

IUPAC Name |

3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)7-6-10-12(19-3)5-4-9(14(10)20-15)11(16)8-13(17)18/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXBOSSCMLZGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C(=O)CC(=O)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346063 |

Source

|

| Record name | Ursinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30265-59-9 |

Source

|

| Record name | Ursinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

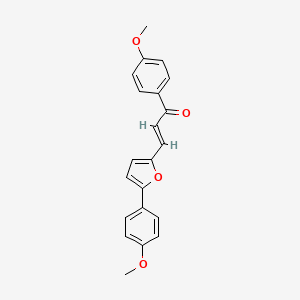

![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2891760.png)

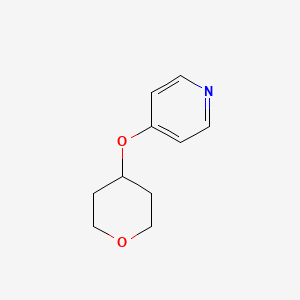

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)

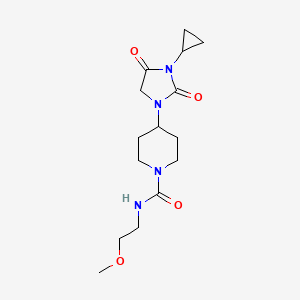

![(5S,7R)-N-(Cyanomethyl)-5,7-dimethyl-N-propan-2-yl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2891770.png)